molecular formula C12H11BrClF3O B2452427 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one CAS No. 1281742-38-8

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one

Cat. No. B2452427
M. Wt: 343.57
InChI Key: KFZRHPJUTGVIAT-UHFFFAOYSA-N
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Description

“2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one” is a chemical compound with the CAS Number: 1281742-38-8 . Its IUPAC name is 2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]-3-pentanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 343.57 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

DNA Binding and Antioxidant Potential

Research on compounds similar to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, shows significant interaction with Salmon sperm DNA (SS-DNA) through intercalation mode. These compounds also exhibit urease inhibition and antioxidant properties, supported by experimental and molecular docking studies (Rasool et al., 2021).

Synthesis Techniques

The synthesis of compounds related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, such as 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, involves condensation and hydrogenation processes, achieving high yields and purity (Shen De-long, 2007).

Halogen-rich Intermediates in Medicinal Chemistry

Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, with a structure similar to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, are valuable as halogen-rich intermediates for synthesizing pentasubstituted pyridines, crucial in medicinal chemistry (Wu et al., 2022).

Crystal Structure and Quantum Chemical Studies

The compound 3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one, structurally related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, has been studied for its crystal structure and quantum chemical properties. These studies aid in understanding the molecular geometry and electronic properties relevant to material science applications (Huma et al., 2019).

Nonlinear Optical (NLO) Materials

Compounds like 4-Chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, related to 2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one, are studied for their vibrational analysis and potential as nonlinear optical (NLO) materials, a key area in photonics and optical communications (Revathi et al., 2017).

properties

IUPAC Name

2-bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClF3O/c1-2-11(18)10(13)5-7-3-4-8(14)6-9(7)12(15,16)17/h3-4,6,10H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZRHPJUTGVIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC1=C(C=C(C=C1)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-chloro-2-(trifluoromethyl)phenyl]pentan-3-one

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